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Clinical and Preclinical Profile of TAS0728

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: TAS0728

CAS No.: 2088323-16-2

Cat. No.: S544575

The table below summarizes the key findings from the first-in-human phase I study of TAS0728 and

supporting preclinical data [1] [2] [3].

Aspect Details

Clinical Trial NCT03410927 (Phase 1/2) [1] [4]

Identifier

Study Status Terminated (during dose-escalation phase) [1] [4]

Primary Reason

Patient
Population

Dosing

Unacceptable toxicity; overall risk-benefit profile was unfavorable [1] [5]

Adults with advanced solid tumors with HER2/HER3 overexpression, amplification,
or mutation (failed standard therapy) [1]

Escalating from 50 mg to 200 mg, twice daily (BID) [1]

| Key Efficacy Findings | - Partial Response (PR): 2 out of 14 evaluable patients [1].

¢ Preclinical Evidence: Showed tumor regression in xenograft models, including models with acquired
resistance to trastuzumab/pertuzumab and T-DM1 [2] [3]. | | Key Safety Findings | - Dose-Limiting
Toxicities (DLTs): Grade 3 diarrhea (at 150 mg and 200 mg BID) [1].

¢ Serious Adverse Event (SAE): One fatal cardiac arrest at 150 mg BID; a causal relationship to
TAS0728 could not be ruled out [1]. | | Maximum Tolerated Dose (MTD) | Not determined [1]. |
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TAS0728's Mechanism and Key Preclinical Experiments

TAS0728 was designed as an oral, covalent-binding (irreversible), and highly selective HER2 kinase

inhibitor. Its mechanism and key experiments are outlined below.
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Detailed Experimental Protocols

The robust preclinical efficacy of TAS0728 was demonstrated through the following key experiments [2] [3]:

¢ In Vitro Kinase Assay

o Objective: To determine the half-maximal inhibitory concentration (ICso) of TAS0728 against
HER2 and a panel of other kinases, establishing its potency and selectivity.
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o Methodology: A biochemical assay measured TAS0728's ability to inhibit HER2 kinase activity
by quantifying the phosphorylation of a peptide substrate. Kinase profiling against 386 other
kinases was performed to assess selectivity. Assays were conducted with 10 pmol/L ATP to
confirm activity was unaffected by high ATP concentrations [3] [6].

o Key Findings: TAS0728 potently inhibited HER2 with an I1Cso of 13-36 nM and demonstrated
high specificity for HER2 over wild-type EGFR (ICso = 65 nM) [7] [3].

¢ Cellular Pharmacodynamics Assay

o Objective: To evaluate the inhibitory effect of TAS0728 on HER2/HERS signaling and
downstream pathways in cancer cells.

o Methodology: HER2-amplified cancer cells (e.g., SK-BR-3, NCI-N87) were treated with
TAS0728 for various durations. Cell lysates were then analyzed by Western blotting using
specific antibodies to detect levels of phosphorylated and total HER2, HER3, AKT, and MAPK
[2] [6].

o Key Findings: TAS0728 robustly and sustainably inhibited the phosphorylation of HER2,
HER3, AKT, and MAPK, leading to the induction of apoptosis [3].

¢ In Vivo Xenograft Models

o Objective: To assess the anti-tumor efficacy of TAS0728 in live animal models, including
models of treatment-resistant cancer.
o Methodology:
= Mice were implanted with HER2-driven cancer cells (cell-line-derived xenografts) or
patient-derived tumor tissue (PDX models).
= TAS0728 was administered orally at doses of 7.5 to 60 mg/kg.
= Tumor volume and animal body weight were measured regularly.
= To model resistance, some tumors were first treated long-term with
trastuzumab/pertuzumab or T-DM1 until they relapsed. The treatment was then switched
to TAS0728 to evaluate its efficacy [2].
o Key Findings: TAS0728 induced tumor regression in HER2-dependent models and showed
a significant anti-tumor effect in tumors with acquired resistance to trastuzumab/pertuzumab
and T-DM1, without evident toxicity in these preclinical models [2] [3].

Comparison with Other HER2 Inhibitor Classes

TAS0728 represents a distinct class of HER2 inhibitor. The table below contrasts its profile with other major
classes of HER2-targeted therapies [8] [2].
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Therapy Class / Mechanism of Key Efficacy Key Safety
Example(s) Action Strengths Concerns

| Covalent HER2-Selective TKI (e.g., TAS0728) | Covalently binds & inhibits HER2 kinase; highly
selective over EGFR [1] [3]. | Preclinical activity in tumors resistant to antibodies and ADCs [2]. | Grade 3
diarrhea; unexplained fatal cardiac arrest (phase I) [1]. | | Monoclonal Antibodies (e.g., Trastuzumab,
Pertuzumab) | Bind extracellular domain; inhibit dimerization, induce internalization, and engage immune
system (ADCC) [8] [2]. | Cornerstone of treatment; improves survival in early & metastatic disease [8]. |
Cardiotoxicity (e.g., cardiomyopathy); infusion reactions [8]. | | Antibody-Drug Conjugates (ADCs) (e.g.,
T-DM1, T-DXd) | Antibody delivers potent cytotoxic drug directly to HER2+ cells [8]. | Effective in
metastatic and treatment-resistant settings [8] [2]. | Toxicity from payload (e.g., thrombocytopenia for T-
DM1; interstitial lung disease for T-DXd). | | Reversible EGFR/HER2 TKIs (e.g., Lapatinib, Neratinib) |
Reversibly inhibit kinase activity of both HER2 and EGFR [2]. | Oral administration; brain penetrance (some
agents) [8]. | EGFR-related toxicities: diarrhea, rash, hepatotoxicity [1] [8]. |

Conclusion for Drug Development Professionals

The available data suggests that while TAS0728 possessed a compelling preclinical rationale based on its
selective, covalent mechanism and activity in resistant models, its clinical development was halted due to

safety concerns observed in the first-in-human trial.

The efficacy signal (2 partial responses in 14 patients) indicates the compound was biologically active, but
the overall risk-benefit profile did not favor continued development at the tested doses. This highlights the
critical challenge of translating a favorable preclinical profile into a safe and effective human therapeutic,

even for a highly targeted agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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